molecular formula C5H8ClN3O2 B14005859 (2Z)-N-(2-Chloroethyl)-3-nitroso-1,3-oxazolidin-2-imine CAS No. 76310-08-2

(2Z)-N-(2-Chloroethyl)-3-nitroso-1,3-oxazolidin-2-imine

Cat. No.: B14005859
CAS No.: 76310-08-2
M. Wt: 177.59 g/mol
InChI Key: WIKJVZMPLSVSAR-UHFFFAOYSA-N
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Description

ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- is an organic compound with the molecular formula C5H8ClN3O2. It is known for its unique structure, which includes a nitroso group and an oxazolidinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- typically involves the reaction of ethanamine with 2-chloroethylamine and nitrous acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

CAS No.

76310-08-2

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

N-(2-chloroethyl)-3-nitroso-1,3-oxazolidin-2-imine

InChI

InChI=1S/C5H8ClN3O2/c6-1-2-7-5-9(8-10)3-4-11-5/h1-4H2

InChI Key

WIKJVZMPLSVSAR-UHFFFAOYSA-N

Canonical SMILES

C1COC(=NCCCl)N1N=O

Origin of Product

United States

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